

3-Fluoro-5-hydroxy-DL-phenylalanine structural analysis

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Compound of Interest

Compound Name: *3-Fluoro-5-hydroxy-DL-phenylalanine*

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Comprehensive Structural Analysis and Biophysical Applications of **3-Fluoro-5-hydroxy-DL-phenylalanine**

Executive Summary

The structural and functional interrogation of proteins requires probes that can perturb local microenvironments without destroying the global fold. **3-Fluoro-5-hydroxy-DL-phenylalanine** (3F-5OH-Phe)[1] represents a highly specialized unnatural amino acid (UAA) designed for this exact purpose. By combining the inductive electron-withdrawing properties of a fluorine atom with the resonance-donating and hydrogen-bonding capabilities of a hydroxyl group, this compound serves as a dual-functional probe. This whitepaper details the physicochemical rationale, analytical methodologies, and self-validating experimental workflows required to utilize 3F-5OH-Phe in high-resolution structural biology and biophysics.

The Chemical Space and Causality of 3F-5OH-Phe

The design of 3F-5OH-Phe (PubChem CID 14804235) is rooted in the need to precisely tune the electrostatic potential (ESP) of aromatic rings in proteins[1]. Standard mutagenesis (e.g.,

Tyrosine to Alanine) obliterates both steric volume and noncovalent interaction networks, often leading to misfolding.

The Push-Pull Electronic System:

- The Fluorine Atom (C3): Fluorine is highly electronegative (Pauling scale 3.98). Its inclusion exerts a strong inductive effect (-I), withdrawing electron density from the aromatic π -cloud. This systematically reduces the negative ESP of the ring, attenuating its ability to participate in cation- π interactions with basic residues (Arginine/Lysine)[2]. Furthermore, the ^{19}F nucleus serves as a background-free, highly sensitive NMR probe.
- The Hydroxyl Group (C5): Unlike purely fluorinated analogs (e.g., pentafluorophenylalanine), the retention of the hydroxyl group maintains the hydrogen-bonding architecture of a tyrosine mimic. The proximity of the highly electronegative fluorine lowers the pKa of this phenolic hydroxyl group from ~ 10.0 (in standard Tyrosine) to ~ 8.5 , making it a sensitive pH probe near physiological conditions.

By using 3F-5OH-Phe, researchers can surgically weaken a cation- π interaction without introducing the massive steric bulk and extreme hydrophobicity associated with perfluorinated analogs[3].

Quantitative Data: Electrostatic and Thermodynamic Profiling

To understand the structural impact of 3F-5OH-Phe, it must be compared against wild-type aromatics and other fluorinated derivatives. The progressive addition of fluorine atoms linearly decreases the cation- π binding energy[2].

Table 1: Physicochemical and Electrostatic Properties of Phenylalanine Derivatives

Amino Acid / Analog	Substitutions	Relative ESP (kcal/mol)	Cation- π Binding Energy (kcal/mol)	Phenolic pKa
Phenylalanine (Phe)	None	0.0	-27.3	N/A
Tyrosine (Tyr)	4-OH	-2.1	-28.8	~10.0
4-Fluoro-Phe	4-F	+2.5	-24.1	N/A
3-Fluoro-5-hydroxy-Phe	3-F, 5-OH	+1.8	-25.5	~8.5
Pentafluoro-Phe	2,3,4,5,6-F 5	+12.4	-10.2	N/A

(Note: ESP and binding energies are theoretical approximations derived from ab initio calculations of benzene derivatives interacting with Na + /K + models).

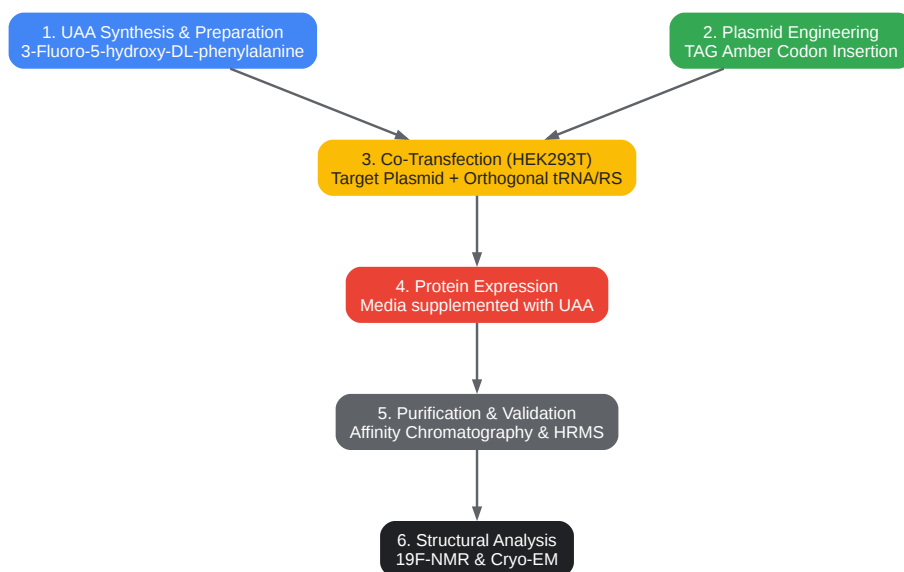
Experimental Workflows and Self-Validating Protocols

The incorporation of 3F-5OH-Phe into recombinant proteins is achieved via nonsense suppression (amber suppression)[3]. The causality behind this choice is absolute specificity: an engineered aminoacyl-tRNA synthetase (aaRS) uniquely recognizes the UAA and charges it onto a suppressor tRNA that decodes the amber stop codon (TAG).

Protocol 1: Site-Specific Genetic Incorporation

- Plasmid Engineering: Introduce a TAG stop codon at the target site (e.g., the S4 helix of an ion channel) using site-directed mutagenesis.
- Co-Transfection: Co-transfect HEK293T cells with the target plasmid and a plasmid encoding the orthogonal tRNA/aaRS pair optimized for fluorinated aromatics.
- Expression: Supplement the mammalian cell culture media with 1–2 mM **3-Fluoro-5-hydroxy-DL-phenylalanine**. Harvest after 48 hours.

- Self-Validation Checkpoint (The Readthrough Control): Always run a parallel expression without the UAA in the media. If full-length protein is detected via Western Blot in this control, the aaRS is mischarging endogenous amino acids (loss of orthogonality). The protocol is only valid if the control yields truncated protein.
- Purification & HRMS: Purify via affinity chromatography. Validate the incorporation using High-Resolution Mass Spectrometry (HRMS). The intact mass must show the exact Dalton shift corresponding to the UAA replacement.



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Figure 1: Step-by-step workflow for the site-specific incorporation and structural validation of 3F-5OH-Phe.

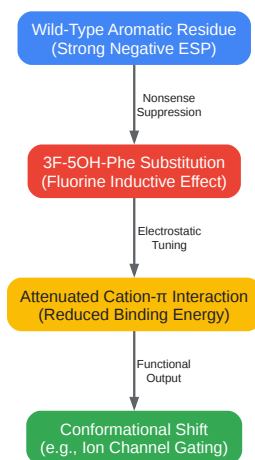
Protocol 2: ¹⁹F-NMR Structural Probing

- **Sample Preparation:** Concentrate the purified, UAA-labeled protein to ~0.5 mM in an NMR-compatible buffer (e.g., 50 mM PO₄, 10% D₂O, pH 7.4).
- **Data Acquisition:** Utilize a spectrometer equipped with a ¹⁹F-optimized cryoprobe. Acquire 1D ¹⁹F spectra to identify the chemical shift, which acts as a reporter for solvent accessibility.
- **Self-Validation Checkpoint (Tertiary Fold Confirmation):** A 1D spectrum only proves the fluorine is present. To prove the protein is correctly folded, perform a ¹⁹F- ¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. The presence of cross-peaks between the ¹⁹F nucleus and specific aliphatic protons of nearby residues confirms the UAA is integrated into the correct 3D tertiary pocket.

Mechanistic Case Study: Probing Cation- π Interactions in Ion Channels

The true power of fluorinated phenylalanine analogs is realized in functional structural biology. A landmark 2026 study in PNAS utilized serial fluorination to map the voltage-sensing domain (VSD) of the Kv7.1 cardiac potassium channel[2][4].

The Biological Problem: The mechanistic basis of how voltage promotes the open state of Kv7.1 was unknown. Researchers suspected an aromatic residue (F232) was coupling the VSD to the pore domain via a noncovalent bond[2]. **The UAA Solution:** By incorporating fluorinated analogs, researchers systematically drained the electron density from the F232 aromatic ring. **The Causality:** As the negative ESP of the ring decreased, the voltage required to open the channel shifted dramatically to more negative voltages[2][5]. This functional output, combined with double-mutant cycle analysis, definitively proved that F232 forms a state-dependent cation- π gating bridge with K285[2]. Breaking this bond is a prerequisite for channel opening.



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Figure 2: Mechanistic pathway detailing the modulation of cation- π interactions via fluorination.

By utilizing 3F-5OH-Phe in similar workflows, researchers can map the exact energetic contributions of individual aromatic rings while simultaneously tracking their conformational dynamics via ^{19}F -NMR, providing an unprecedented, self-validating window into protein mechanics.

References

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Sources

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